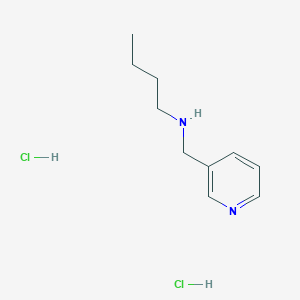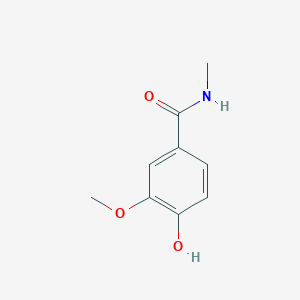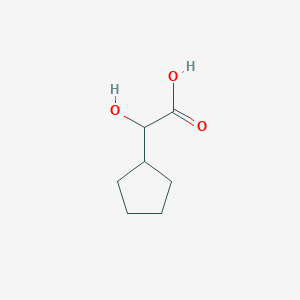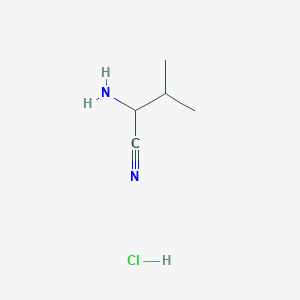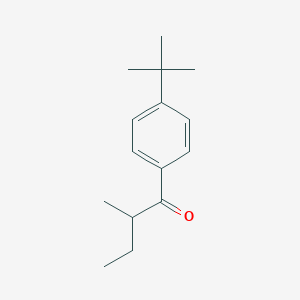
4'-tert-Butyl-2-methylbutyrophenone
Übersicht
Beschreibung
4’-tert-Butyl-2-methylbutyrophenone is an organic compound with the linear formula C11H14O . It is a part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4’-tert-Butyl-2-methylbutyrophenone is characterized by its linear formula C11H14O . More detailed structural analysis such as NMR or X-ray crystallography data is not available in the search results.Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis
A significant application of compounds similar to 4'-tert-Butyl-2-methylbutyrophenone is in chromatographic methods. For instance, a study developed a liquid chromatographic method for determining various phenolic antioxidants in butter oil, including compounds structurally similar to this compound (Page, 1993).
Radiosynthesis of Amino Acids
In the field of biological imaging, certain phenolic compounds related to this compound are used in the radiosynthesis of amino acids. A study optimized the C-methylation of Schiff-base-activated α-amino acid derivatives, highlighting the role of similar compounds in enhancing this process (Suzuki et al., 2015).
Photocatalytic Degradation Studies
The photocatalytic transformation of various compounds, including those structurally similar to this compound, is a key area of research. A study investigated the photocatalytic degradation of salbutamol using titanium dioxide, where similar phenolic compounds played a role in the process (Sakkas et al., 2007).
Photopolymerization Studies
Phenolic compounds related to this compound are also used in photopolymerization studies. A research explored the use of a new alkoxyamine bearing a chromophore group for photopolymerization, demonstrating the potential applications of these compounds in polymer sciences (Guillaneuf et al., 2010).
Oxidation and Reduction Reactions
The oxidation and reduction reactions involving phenolic compounds are an important area of research. For instance, studies on benzophenone and its reduction by aliphatic amines provide insights into the behavior of similar compounds under specific conditions (Inbar et al., 1981).
Electrochemical Studies
Research on the electrochemical oxidation of tert-butylated phenols, including compounds structurally akin to this compound, reveals the influence of molecular structure on electrochemical behavior (Zabik et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-2-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-6-11(2)14(16)12-7-9-13(10-8-12)15(3,4)5/h7-11H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJABJQOWEDFHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

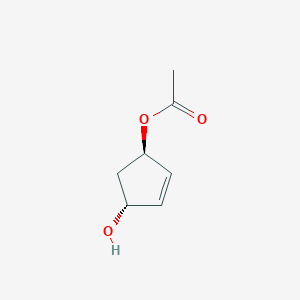





![N-[(3-methylphenyl)methyl]butan-1-amine](/img/structure/B3146658.png)
![2-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3146661.png)
